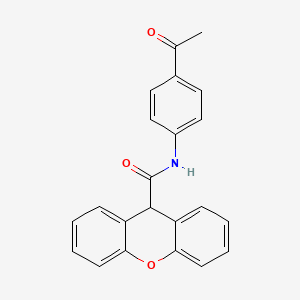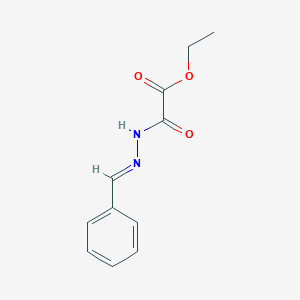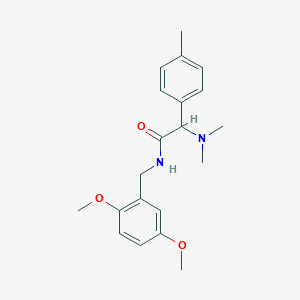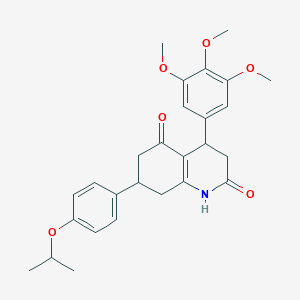![molecular formula C15H14N2O4S B5560791 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide often involves reactions of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN. These methods provide a facile route for the preparation of substituted benzamides and related structures (Mohebat, Raja, & Mohammadian, 2015).
Molecular Structure Analysis
Crystal structure analyses reveal that related compounds exhibit significant differences in conformational behavior based on the nature of substituents at the nitrogen atom. The presence of an aromatic system can lead to an almost planar arrangement of the molecular structure, influencing the compound's physical and chemical properties (Heinemann, Dölling, & Hartung, 1995).
Chemical Reactions and Properties
The interaction of similar compounds with various reagents can lead to the formation of novel derivatives with diverse functional groups. These reactions are often regio- and stereoselective, providing a pathway to synthesize compounds with specific configurations and potentially unique biological activities (Dotsenko, Frolov, Krivokolysko, & Polovinko, 2013).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting points, and crystalline structure, are closely related to their molecular arrangement and the presence of specific functional groups. X-ray diffraction studies and spectral analysis play a crucial role in understanding these properties and guiding the synthesis of new compounds with desired characteristics (Sharma et al., 2016).
Chemical Properties Analysis
The chemical behavior of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide derivatives includes their reactivity towards different chemical reagents, stability under various conditions, and potential for further functionalization. The synthesis and characterization of these compounds often reveal their potential for applications in medicinal chemistry and material science (Debruin & Boros, 1990).
科学的研究の応用
Unusual Reactions in Heterocyclic Synthesis
- Dotsenko and Krivokolysko (2013) explored the unusual reactions of β-enaminocarbonyl compounds, which are significant in heterocyclic synthesis, demonstrating the complex chemical behaviors and potential applications in creating novel compounds (Dotsenko & Krivokolysko, 2013).
Potential Anticancer Agents
- Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing promising cytotoxic effects against breast cancer cell lines, highlighting the potential application of similar compounds in cancer treatment (Butler et al., 2013).
Antimicrobial and Antioxidant Activities
- Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and found that these compounds exhibit significant antimicrobial and antioxidant activities, suggesting potential applications in developing new antimicrobial agents (Sindhe et al., 2016).
Synthesis and Characterization of Novel Compounds
- Debruin and Boros (1990) discussed the synthesis of several N-monosubstituted thioamides from carboxylic acid chlorides, showcasing the versatility in synthesizing a variety of functional compounds (Debruin & Boros, 1990).
Applications in Medicinal Chemistry
- Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, showing promising antibacterial activity, indicating the potential application of these compounds in medicinal chemistry (Palkar et al., 2017).
Potential in Drug Design
- Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, showing interesting cytotoxicity in various cancer cell lines, which could be valuable in the design of new anticancer agents (Kumar et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-7-8(2)22-15(12(7)13(16)18)17-14(19)9-3-4-10-11(5-9)21-6-20-10/h3-5H,6H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLLJQQZKGYUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)
![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)



![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)
![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)
![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)